molecular formula C11H7ClF3N3O B2463681 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile CAS No. 400087-72-1

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile

Cat. No.: B2463681
CAS No.: 400087-72-1
M. Wt: 289.64
InChI Key: LHWGJYVSXNJPEY-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, along with a pyrrolidine ring containing a nitrile and oxo group. The unique structure of this compound makes it a valuable entity in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-8-3-7(11(13,14)15)5-17-9(8)18-2-1-6(4-16)10(18)19/h3,5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWGJYVSXNJPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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